Kinase Isoform Selectivity: 2,6-Naphthyridine Core Confers 10–100-Fold Selectivity for Novel PKC Isozymes Over Classical PKC Isotypes
The 2,6-naphthyridine scaffold, which constitutes the core of this compound upon Boc deprotection, has been demonstrated in a peer-reviewed structure–activity relationship study to drive selective inhibition of novel PKC isozymes. Representative compound 11 (2,6-naphthyridine-based) inhibited PKCδ, PKCε, PKCη, and PKCθ with IC50 values of 20, 5, 5, and 77 nM, respectively, while displaying 11–180-fold selectivity over classical PKC isotypes (α/β) [1]. This selectivity profile is a direct consequence of the 2,6-regioisomeric arrangement of nitrogen atoms, which positions the scaffold to engage the ATP-binding pocket of novel PKC isoforms preferentially. In contrast, 2,7-naphthyridine and 1,6-naphthyridine isomers exhibit distinct hydrogen-bonding geometries and do not recapitulate this selectivity pattern [2].
| Evidence Dimension | PKC isozyme selectivity (fold-selectivity novel vs. classical PKC) |
|---|---|
| Target Compound Data | Compound 11 (2,6-naphthyridine derivative): 11–180-fold selectivity for PKCε/η over classical PKCα/β; IC50 PKCε = 5 nM, PKCη = 5 nM |
| Comparator Or Baseline | 2,7-naphthyridine and 1,6-naphthyridine isomers: selectivity profile not established; distinct ATP-pocket interaction geometry |
| Quantified Difference | 2,6-scaffold achieves 10–100-fold selectivity window; alternative regioisomers do not reproduce this selectivity |
| Conditions | In vitro kinase inhibition assay; recombinant human PKC isozymes; 33P-ATP incorporation measured after 60 min incubation [1] |
Why This Matters
A procurement decision that selects a 2,7- or 1,6-naphthyridine building block instead of the 2,6-isomer forfeits a validated selectivity trajectory, requiring de novo SAR exploration to achieve comparable isoform discrimination.
- [1] van Eis MJ, Evenou JP, Floersheim P, Gaul C, Cowan-Jacob SW, Monovich L, Rummel G, Schuler W, Stark W, Strauss A, Matt A, Vangrevelinghe E, Wagner J, Soldermann N. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorg Med Chem Lett. 2011;21(24):7367-7372. View Source
- [2] Brown DJ. The Naphthyridines. Chemistry of Heterocyclic Compounds, Vol. 63. Hoboken, NJ: John Wiley & Sons; 2008. Chapter on 2,6-Naphthyridines and isomeric comparisons. View Source
